4-Acetamido-2,6-dimethylbenzenesulphonyl chloride
Description
Properties
IUPAC Name |
4-acetamido-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFBWESVEXROIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of N-Acetyl-2,6-Dimethylaniline
Acetylation of 2,6-Dimethylaniline
The synthesis begins with the acetylation of 2,6-dimethylaniline, a commercially available aromatic amine. Treatment with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine yields N-acetyl-2,6-dimethylaniline. This step proceeds under mild conditions (20–25°C) and achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and melting point analysis (138°C).
Chlorosulfonation Reaction
The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid at elevated temperatures (60–90°C). This exothermic reaction introduces the sulphonyl chloride group at the para position relative to the acetamido moiety. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of N-acetyl-2,6-dimethylaniline to chlorosulfonic acid.
- Solvent System : Neat conditions or tetrahydrofuran (THF) to enhance reactivity.
- Reaction Time : 2–4 hours, monitored by TLC (Rf ≈ 0.27 in ethyl acetate/hexane, 1:1 v/v).
Post-reaction, the crude mixture is partially decolorized with aqueous sodium sulfite and neutralized using sodium hydrogen carbonate. Extraction with ethyl acetate, followed by washing with brine and drying over magnesium sulfate, isolates the sulphonyl chloride. Medium-pressure liquid chromatography (MPLC) on silica gel with ethyl acetate/hexane gradients further purifies the product, yielding 84–90% of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride as a crystalline solid (m.p. 179–180°C).
Table 1: Reaction Conditions for Chlorosulfonation
| Parameter | Value/Range |
|---|---|
| Temperature | 60–90°C |
| Solvent | Neat or THF |
| Reaction Time | 2–4 hours |
| Yield | 84–90% |
| Purification Method | MPLC (Ethyl acetate/hexane) |
Alternative Synthetic Routes
Isothiocyanate Intermediate Pathway
A less conventional method involves the synthesis of 4-N-acylamino-2,6-dimethylphenyl isothiocyanate, which reacts with chlorine in aqueous media. This approach, adapted from Johnson et al. (1939), substitutes chlorosulfonic acid with gaseous chlorine, albeit with lower yields (70–75%) and extended reaction times. The mechanism proceeds via sulfite reduction of the intermediate sulphonyl chloride, necessitating stringent pH control (6.5–7.5) to prevent hydrolysis.
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
Elevated temperatures (≥60°C) accelerate chlorosulfonation but risk decomposition of the sulphonyl chloride. Solvent screening reveals that polar aprotic solvents like THF enhance reagent solubility without side reactions, whereas non-polar media (e.g., toluene) prolong reaction times.
Catalytic Additives
The addition of catalytic sulfuric acid (1–2 mol%) improves reaction efficiency by protonating the acetyl group, facilitating electrophilic aromatic substitution. Conversely, excess acid promotes sulfonic acid formation, necessitating precise stoichiometric control.
Table 2: Impact of Solvent on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 2.5 | 89 |
| Toluene | 4.0 | 72 |
| Dichloromethane | 3.5 | 65 |
Purification and Characterization
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to manage exothermicity and improve heat dissipation. Chlorosulfonic acid, while cost-effective, requires corrosion-resistant equipment (e.g., Hastelloy or glass-lined reactors). Recent advances focus on substituting chlorosulfonic acid with recyclable sulfonating agents (e.g., SO₃ complexes) to reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,6-dimethylbenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonyl derivatives with higher oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from hydrolysis or reduction reactions.
Sulfonyl Derivatives: Produced via oxidation reactions.
Scientific Research Applications
4-Acetamido-2,6-dimethylbenzenesulphonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs with antimicrobial or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the acetamido and methyl groups, making it less specific in its reactivity.
4-Acetamidobenzenesulfonyl Chloride: Similar structure but without the methyl groups, resulting in different steric and electronic properties.
2,6-Dimethylbenzenesulfonyl Chloride: Lacks the acetamido group, affecting its reactivity and applications.
Uniqueness
4-Acetamido-2,6-dimethylbenzenesulphonyl chloride is unique due to the presence of both acetamido and methyl groups, which influence its reactivity and selectivity in chemical reactions. These functional groups provide additional sites for modification and enhance its utility in various synthetic and research applications.
Biological Activity
4-Acetamido-2,6-dimethylbenzenesulphonyl chloride (CAS No. 132414-06-3) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride can be represented as follows:
- IUPAC Name : 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride
- Molecular Formula : C10H12ClN1O2S1
- Molecular Weight : 247.73 g/mol
The biological activity of 4-acetamido-2,6-dimethylbenzenesulphonyl chloride is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes involved in biochemical pathways related to inflammation and cellular signaling.
Anti-inflammatory Properties
Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Studies
- Study on Sulfonamide Derivatives : A study investigating the anti-inflammatory effects of various sulfonamide derivatives found that certain modifications enhanced their potency against inflammatory markers in vitro. Although 4-acetamido-2,6-dimethylbenzenesulphonyl chloride was not directly studied, its structural similarities suggest potential efficacy in similar pathways.
- Neuroprotective Effects : Another relevant area of research involves the neuroprotective potential of compounds with sulfonamide groups. For instance, derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis in various models .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of sulfonamide compounds. The presence of an acetamido group may contribute to improved solubility and bioavailability, which are crucial for therapeutic applications.
Comparative Analysis
A comparative analysis of structurally related compounds reveals variations in biological activity based on functional groups:
| Compound | Structure | Activity |
|---|---|---|
| 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride | Structure | Potential anti-inflammatory |
| N-sulfonyl derivatives | Varies | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride to prevent degradation?
- Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (e.g., nitrogen) to minimize hydrolysis. Use airtight containers with desiccants, as sulfonyl chlorides are moisture-sensitive. Similar compounds like 4-acetylbenzenesulfonyl chloride are stored under "TFS" codes (indicating controlled conditions), suggesting analogous protocols . Regularly monitor purity via TLC or HPLC to detect decomposition.
Q. What synthetic routes are effective for preparing 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride in the laboratory?
- Methodological Answer : A plausible route involves:
Sulfonation : React 4-acetamido-2,6-dimethylbenzene with chlorosulfonic acid to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with PCl₅ or SOCl₂ to yield the sulfonyl chloride.
- Optimize reaction conditions (e.g., reflux in anhydrous solvents like dichloromethane) based on methods for analogous triazole derivatives . Purify via recrystallization (e.g., using hexane/ethyl acetate) and confirm structure via IR (S=O stretch ~1370 cm⁻¹) and ¹H NMR (acetamido δ ~2.1 ppm, aromatic protons δ ~7.0 ppm).
Q. How can researchers safely handle this compound given its reactivity?
- Methodological Answer : Follow protocols for reactive chlorides:
- Use fume hoods, nitrile gloves, and splash goggles.
- Quench residual reactivity post-synthesis (e.g., with ice-cold sodium bicarbonate).
- Dispose of waste via approved protocols for sulfonyl chlorides, as outlined in safety guidelines for benzoyl chloride derivatives .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer :
- Solvent Effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify shifts caused by hydrogen bonding.
- Impurity Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids).
- Reference Standards : Cross-validate with computational models (e.g., DFT-predicted NMR) or PubChem structural data for related sulfonyl fluorides .
Q. What mechanistic insights explain unexpected byproducts during its use as a sulfonating agent?
- Methodological Answer :
- Competitive Reactions : Trace byproducts (e.g., disulfones) may form due to excess sulfonyl chloride. Monitor reaction stoichiometry and use scavengers (e.g., molecular sieves) to control moisture.
- Temperature Effects : High temperatures accelerate hydrolysis; optimize at 0–5°C for sensitive substrates.
- Intermediate Trapping : Use in situ IR or quenching studies to identify transient species, as demonstrated in triazole synthesis .
Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Activation : Pre-activate nucleophiles (e.g., amines) with bases like triethylamine before adding the sulfonyl chloride.
- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions.
- Workflow Example :
- Step 1 : React with a primary amine (1:1 molar ratio) at 0°C for 30 min.
- Step 2 : Warm to room temperature, stir for 2 hr, then extract with ethyl acetate.
- Yield Optimization : Adjust equivalents (1.2–1.5x) based on substrate reactivity, referencing acid chloride coupling methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
